3-(bromomethyl)benzoyl Bromide

Organic Synthesis Process Chemistry Handling and Formulation

3-(Bromomethyl)benzoyl bromide (CAS 209743-33-9) is a meta-substituted aromatic dihalide belonging to the benzoyl bromide family, bearing both a benzylic bromomethyl group and an acyl bromide on the same benzene ring. This dual electrophilic architecture enables sequential chemoselective transformations, making it a versatile building block for medicinal chemistry and materials science.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 209743-33-9
Cat. No. B3115482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)benzoyl Bromide
CAS209743-33-9
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)Br)CBr
InChIInChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
InChIKeyXOYQEZDPRIPCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(bromomethyl)benzoyl bromide (CAS 209743-33-9) – Core Identity and Supply Context


3-(Bromomethyl)benzoyl bromide (CAS 209743-33-9) is a meta-substituted aromatic dihalide belonging to the benzoyl bromide family, bearing both a benzylic bromomethyl group and an acyl bromide on the same benzene ring . This dual electrophilic architecture enables sequential chemoselective transformations, making it a versatile building block for medicinal chemistry and materials science . The compound is a liquid at ambient temperature with a boiling point of 130 °C at 4.5 mmHg and a density of approximately 1.889 g/cm³ .

Why 3-(bromomethyl)benzoyl bromide Cannot Be Replaced by Ortho or Para Isomers


Although ortho-, meta-, and para-bromomethyl benzoyl bromides share the same molecular formula (C₈H₆Br₂O), they are not interchangeable in synthesis. The meta isomer (CAS 209743-33-9) is a liquid at room temperature (bp 130 °C/4.5 mmHg), whereas the para isomer (CAS 876-07-3) is a crystalline solid (mp 57–61 °C) . This physical-state difference directly impacts handling, dosing accuracy, and solubility in reaction media. More critically, the substitution pattern dictates the electronic environment of both the aromatic ring and the acyl bromide, leading to divergent reactivity profiles in nucleophilic substitution and metal-catalyzed cross-coupling [1]. Procuring the incorrect regioisomer risks failed reactions, lower yields, and off-target biological activity in downstream pharmaceutical intermediates.

Quantitative Differentiation of 3-(bromomethyl)benzoyl bromide Against Closest Analogs


Physical Form: Liquid Meta Isomer vs. Solid Para Isomer

3-(Bromomethyl)benzoyl bromide is a free-flowing liquid at room temperature (boiling point 130 °C at 4.5 mmHg) . In contrast, 4-(bromomethyl)benzoyl bromide is a crystalline solid with a melting point of 57–61 °C . The liquid physical state of the meta isomer facilitates accurate volumetric dispensing, homogeneous mixing in solvent-based reactions, and compatibility with automated liquid-handling platforms, while the solid para isomer requires weighing and dissolution steps that introduce additional error and handling time.

Organic Synthesis Process Chemistry Handling and Formulation

Synthesis Yield: Meta-Selective Bromination Challenge vs. High-Yielding Para Synthesis

The para isomer can be produced in 90% yield from p-methylbenzoic acid via a straightforward chlorination–bromination sequence [1]. In contrast, selective meta-bromination of benzoyl halides is inherently more difficult; conventional bromine chloride processes at elevated temperatures generate approximately 2% of the undesired para isomer, reducing both yield and purity of the meta product [2]. This inherent synthetic challenge makes high-purity 3-(bromomethyl)benzoyl bromide a higher-value, less commodity-like intermediate.

Process Development Regioselective Synthesis Cost of Goods

Regioisomer-Dependent Reactivity in Sequential Cross-Coupling

Molecules bearing both an aryl bromide and a benzyl bromide can undergo sequential chemoselective coupling. A systematic study of ortho-, meta-, and para-bromobenzyl bromides demonstrated that the meta isomer provides distinct regiochemical outcomes in Stille and Suzuki couplings, enabling the construction of styrene monomers and biaryls with a spacer arm precisely positioned at the meta site [1]. While the study used bromobenzyl bromides rather than benzoyl bromides, the electronic analogy between the meta-bromobenzyl and meta-bromomethylbenzoyl scaffolds supports the expectation of similarly controllable chemoselectivity.

Cross-Coupling Chemoselectivity Building-Block Utility

Divergent Pharmaceutical Intermediate Applications

The meta isomer is employed in the synthesis of PDE4 inhibitors, a class of anti-inflammatory agents targeting phosphodiesterase-4 . The para isomer, by contrast, is a key intermediate in the manufacture of Procarbazine, a chemotherapeutic agent used for malignant lymphoma and metastatic carcinoma [1]. These distinct end-use trajectories mean that sourcing the wrong regioisomer for a drug-discovery program can lead to biologically irrelevant chemotypes.

Medicinal Chemistry Drug Synthesis Intermediate Sourcing

Application Scenarios Where 3-(bromomethyl)benzoyl bromide Delivers Unequivocal Value


Synthesis of meta-Substituted PDE4 Inhibitor Candidates

In medicinal chemistry programs targeting phosphodiesterase-4 (PDE4), the 3-(bromomethyl)benzoyl bromide scaffold provides the required meta-substitution pattern for constructing 8-arylquinoline-based inhibitors . The liquid physical form enables precise stoichiometric control in amide bond formation with amine-containing pharmacophores, which is critical for maintaining consistent IC₅₀ values across compound libraries.

Sequential Chemoselective Cross-Coupling to 1,3-Disubstituted Benzenes

When a synthetic route demands a 1,3-disubstituted benzene core—common in liquid crystals, agrochemicals, and functional materials—3-(bromomethyl)benzoyl bromide allows sequential activation of the acyl bromide and the benzylic bromide. The meta isomer ensures the final product carries the spacer arm at the geometrically correct position, as demonstrated in regioisomeric coupling studies [1].

Automated Parallel Synthesis and High-Throughput Experimentation

The room-temperature liquid state of 3-(bromomethyl)benzoyl bromide (bp 130 °C/4.5 mmHg) makes it compatible with automated liquid handlers and syringe-pump dosing systems. This contrasts with the solid para isomer, which requires pre-dissolution and risks clogging microfluidic channels, making the meta isomer the preferred choice for HTE workflows.

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